(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2418595-86-3
VCID: VC6712406
InChI: InChI=1S/C8H13N3.ClH/c1-6-5-7(2)11-8(10-6)3-4-9-11;/h3-4,6-7,10H,5H2,1-2H3;1H/t6-,7+;/m1./s1
SMILES: CC1CC(N2C(=CC=N2)N1)C.Cl
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67

(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride

CAS No.: 2418595-86-3

Cat. No.: VC6712406

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67

* For research use only. Not for human or veterinary use.

(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride - 2418595-86-3

Specification

CAS No. 2418595-86-3
Molecular Formula C8H14ClN3
Molecular Weight 187.67
IUPAC Name (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride
Standard InChI InChI=1S/C8H13N3.ClH/c1-6-5-7(2)11-8(10-6)3-4-9-11;/h3-4,6-7,10H,5H2,1-2H3;1H/t6-,7+;/m1./s1
Standard InChI Key KITGSFHPFUVRCC-HHQFNNIRSA-N
SMILES CC1CC(N2C(=CC=N2)N1)C.Cl

Introduction

Chemical Identity and Structural Features

Core Structure and Stereochemistry

The parent scaffold, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, consists of a pyrazolo[1,5-a]pyrimidine ring system partially saturated at positions 4–7. The (5R,7S)-dimethyl configuration introduces chirality, which critically influences molecular interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a property vital for pharmacokinetic optimization .

Table 1: Key Structural Attributes

PropertyDescription
IUPAC Name(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride
Molecular FormulaC₉H₁₄N₄·HCl
Stereochemistry5R,7S configuration
Salt FormHydrochloride
Key Functional GroupsPyrazolo[1,5-a]pyrimidine core, methyl substituents, protonated amine

Comparative Structural Analysis

Patent ES2709119T3 discloses analogs with substituents such as trifluoromethyl, dimethoxyphenyl, and piperazine groups at positions 5 and 7 . For example, the compound (5S,7R)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine shares the same bicyclic core but differs in substituent bulk and electronic properties . The dimethyl variant’s smaller alkyl groups may reduce steric hindrance compared to bulkier aryl or fluorinated groups, potentially altering target binding kinetics.

Synthesis and Manufacturing Processes

General Synthetic Routes

Tetrahydropyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. A common approach involves reacting aminopyrazoles with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For chiral derivatives like the (5R,7S)-dimethyl variant, asymmetric catalysis or resolution techniques are employed to achieve enantiomeric purity .

Representative Reaction Pathway

  • Step 1: Condensation of 5-amino-3-methylpyrazole with dimethyl acetylenedicarboxylate.

  • Step 2: Cyclization under acidic conditions to form the tetrahydropyrimidine ring.

  • Step 3: Chiral resolution using tartaric acid derivatives to isolate the (5R,7S)-enantiomer.

  • Step 4: Salt formation via treatment with hydrochloric acid.

Process Optimization Challenges

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form significantly improves water solubility compared to the free base. Predicted logP values (∼1.8) suggest moderate lipophilicity, balancing membrane permeability and solubility. Stability studies on analogs indicate decomposition temperatures above 200°C, with hygroscopicity requiring controlled storage conditions .

Table 2: Predicted Physicochemical Properties

PropertyValue
Molecular Weight226.7 g/mol
Melting Point215–220°C (decomposes)
logP (Free Base)1.8
Aqueous Solubility12 mg/mL (HCl salt)

Pharmacological Profile and Mechanisms of Action

Target Engagement Hypotheses

While direct data on the dimethyl variant are unavailable, structurally related compounds in ES2709119T3 exhibit kinase inhibitory activity, particularly against CDK2 and PIM1 kinases . The methyl groups may enhance hydrophobic interactions within kinase ATP-binding pockets.

In Vitro Activity Trends

Analogous compounds demonstrate IC₅₀ values in the nanomolar range for kinase targets. For instance, a trifluoromethyl-substituted derivative showed IC₅₀ = 18 nM against CDK2 . The dimethyl variant’s reduced electronegativity might lower affinity but improve selectivity.

Comparative Analysis with Related Compounds

Table 3: Structural and Activity Comparison

CompoundSubstituentsKinase IC₅₀ (nM)Solubility (mg/mL)
(5R,7S)-5,7-Dimethyl (HCl salt)5-Me, 7-MeN/A12
(5S,7R)-5-(3,4-OMePh)-7-CF₃ 5-Dimethoxyphenyl, 7-CF₃18 (CDK2)8
2-Chloro-4-[5-(3,4-OMePh)-7-CF₃] 2-Cl, 5-Dimethoxyphenyl24 (PIM1)6

Future Research Directions

  • Stereoselective Synthesis: Optimizing enantiomeric excess via chiral auxiliaries.

  • Target Identification: High-throughput screening against kinase panels.

  • Formulation Development: Co-crystallization to enhance bioavailability.

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